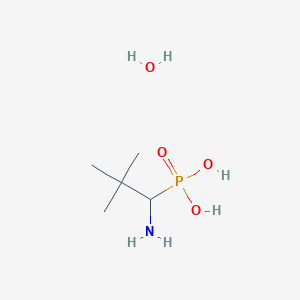

![molecular formula C₁₈H₂₅N₃O₂ B1142288 (1S,3R,5S)-2-[(2R)-2-氨基-2-(3-羟基-1-金刚烷基)乙酰]-2-氮杂双环[3.1.0]己烷-3-腈 CAS No. 1564266-03-0](/img/structure/B1142288.png)

(1S,3R,5S)-2-[(2R)-2-氨基-2-(3-羟基-1-金刚烷基)乙酰]-2-氮杂双环[3.1.0]己烷-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Azabicyclic compounds are synthesized through multiple methods, including the treatment of related dicarbonitriles with acids and the photopyridone formation from pyridones followed by hydrolysis. These methods enable the construction of the azabicyclo[3.1.0]hexane core, a common structural motif in these compounds (Bardasov et al., 2019) (Katagiri et al., 1986).

Molecular Structure Analysis

The azabicyclo[3.1.0]hexane skeleton is characterized by its bicyclic structure, incorporating a three-membered ring fused to a cyclohexane ring. This structure has been obtained with high stereocontrol, leading to enantiomerically pure compounds. X-ray crystallography confirms the equatorial positioning of substituents and the boat conformation of the bicyclic framework, which is crucial for its reactivity and interaction with other molecules (Gensini et al., 2002).

Chemical Reactions and Properties

Azabicyclic compounds undergo various chemical reactions, including hydrolysis, transamination, and cyclopropanation, leading to diverse functionalized structures. The reactivity is influenced by the unique strain and stereochemistry of the azabicyclo[3.1.0]hexane core, enabling selective transformations that are valuable in synthetic chemistry (Bardasov et al., 2019) (Bardasov et al., 2020).

科学研究应用

含金刚烷基的化合物

金刚烷基化的核酸碱基和相关化合物已被合成并分析其在创建高效且选择性药物方面的潜力。这些含金刚烷基化合物(特别是杂环化合物)的合成和化学性质由于其在药物研究中的潜在应用而受到极大关注。金刚烷化学,尤其是在含金刚烷基核酸碱基的背景下,为未来的研究展示了有希望的方向,表明金刚烷衍生物在医学和化学研究中的多功能性 (Shokova & Kovalev, 2013).

用于分离的离子液体

对离子液体的研究,例如 1-丁基-3-甲基咪唑双氰胺,探索了它们作为分离问题溶剂的潜力。这些研究突出了某些离子液体替代传统溶剂分离小烃、烯烃与烷烃的能力,展示了新型化学物质在工业应用中的效用 (Domańska 等,2016).

鞘脂的表征

糖基肌醇磷酰神经酰胺 (GIPC) 是一类鞘脂,已在植物和真菌中得到表征。这项研究强调了了解生物膜中复杂脂质的结构和功能的重要性,这可能会影响靶向这些成分的药物的开发 (Buré 等,2014).

用于气体分离的金属有机骨架 (MOF)

金属有机骨架由于其独特的孔结构,在气体分离和纯化方面显示出前景。这些材料展示了工业气体分离应用的潜力,突出了化学工程在开发可持续技术中的作用 (Lin 等,2017).

合成中的复分解反应

复分解反应已应用于功能化 β-氨基酸衍生物的合成和转化,说明了获得多种分子实体的化学方法。此类研究对于药物开发和新药的创建至关重要 (Kiss 等,2018).

作用机制

Saxagliptin, also known as (1S,3R,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile, is an orally active, highly potent, selective, and competitive dipeptidyl peptidase-4 (DPP-4) inhibitor .

Target of Action

The primary target of Saxagliptin is the enzyme DPP-4 . DPP-4 is responsible for degrading the intestinally derived hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These hormones play a crucial role in regulating blood glucose levels .

Mode of Action

Saxagliptin interacts with its target, DPP-4, by forming a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 . This interaction inhibits the enzymatic function of DPP-4, slowing down the breakdown of incretin hormones, and thereby increasing the level of these hormones in the body .

Biochemical Pathways

The inhibition of DPP-4 by Saxagliptin leads to an increase in the circulation of intact GLP-1 and GIP . This results in the augmentation of glucose-dependent insulin secretion, increased fat and muscle glucose utilization, and reduced hepatic glucose production . The overall effect is a reduction in postprandial glucose, fasting plasma glucose, and glycated hemoglobin (HbA1c) levels .

Pharmacokinetics

Saxagliptin is orally absorbed and can be administered with or without food . It is primarily metabolized by cytochrome P450 (CYP) 3A4/5 to an active metabolite, 5-hydroxy saxagliptin . The half-life of plasma DPP-4 inhibition with saxagliptin 5 mg is approximately 27 hours, supporting a once-daily dosing regimen . Saxagliptin is eliminated by a combination of renal and hepatic clearance .

Result of Action

The molecular and cellular effects of Saxagliptin’s action include improved endothelial function, reduction of inflammatory markers, oxidative stress, ischemia/reperfusion injury, and atherogenesis . In addition, increased adiponectin levels and modest decreases in lipidemia and blood pressure have been reported .

属性

IUPAC Name |

(1S,3R,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10?,11?,12-,13-,14+,15+,17?,18?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJUIPDUBHWZPV-CKDDXEBPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C[C@@H]2N([C@H]1C#N)C(=O)[C@@H](C34CC5CC(C3)CC(C5)(C4)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3R,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

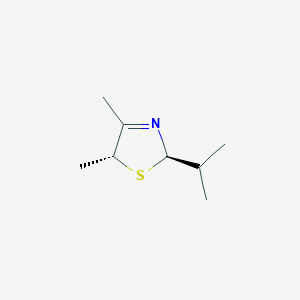

![[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B1142207.png)